

ARN272: A Selective Inhibitor of the FAAH-Like Anandamide Transporter (FLAT)

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Compound of Interest

Compound Name: ARN272

Cat. No.: B1667604

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Abstract

The endocannabinoid system, a crucial regulator of numerous physiological processes, is tightly controlled by the synthesis, transport, and degradation of its signaling lipids. Anandamide (AEA), a key endocannabinoid, is removed from the extracellular space by a process involving a transporter followed by intracellular hydrolysis by fatty acid amide hydrolase (FAAH). A catalytically inactive splice variant of FAAH, termed FAAH-like anandamide transporter (FLAT), has been identified as a key component of this transport system. **ARN272** is a potent and selective small-molecule inhibitor of FLAT. By blocking anandamide internalization, **ARN272** elevates extracellular anandamide levels, thereby potentiating its effects at cannabinoid receptor 1 (CB1). This guide provides a comprehensive overview of the technical details surrounding **ARN272**, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Introduction

The termination of anandamide signaling is a critical step in regulating its physiological effects, which include pain modulation, appetite control, and mood regulation. While FAAH is the primary enzyme responsible for anandamide degradation, its intracellular location necessitates a transport mechanism to shuttle anandamide across the cell membrane. The discovery of FLAT as a specific anandamide transporter has opened new avenues for therapeutic

intervention.[1][2] Unlike FAAH inhibitors, which block the degradation of anandamide, FLAT inhibitors specifically target the uptake process.

ARN272 has emerged as a selective, competitive inhibitor of FLAT.[1][2] This phthalazine derivative has been shown to effectively block anandamide transport in vitro and elevate endogenous anandamide levels in vivo, leading to significant analgesic and anti-emetic effects in rodent models.[1] These effects are primarily mediated through the activation of CB1 receptors, highlighting the therapeutic potential of targeting FLAT for various neurological and inflammatory disorders.

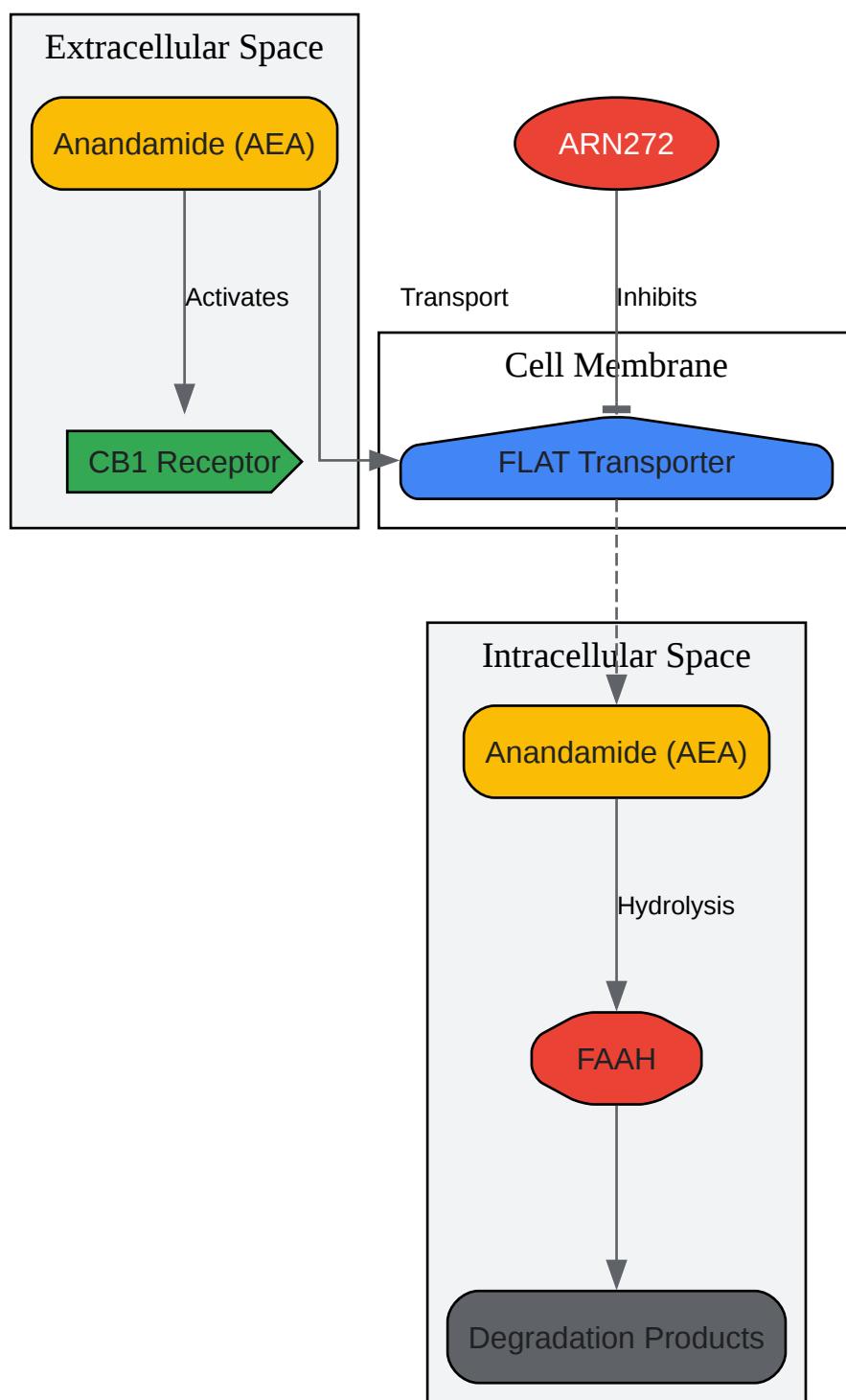
Quantitative Data

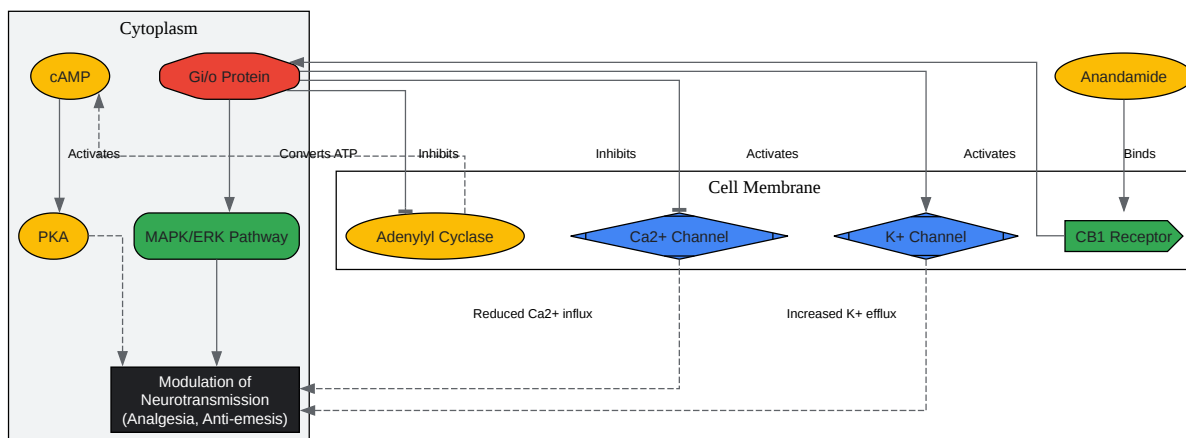
The following table summarizes the key quantitative data for **ARN272**'s inhibitory activity and its effects in preclinical models.

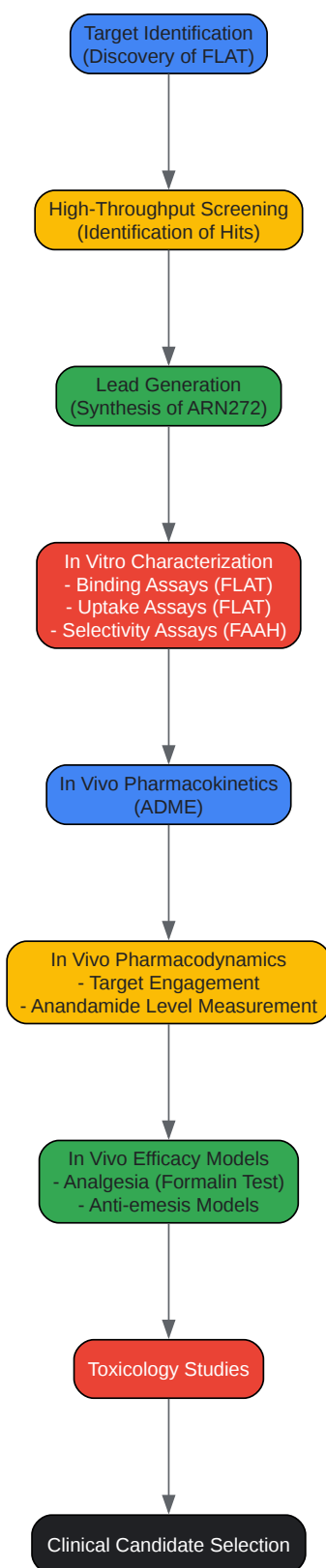
Parameter	Value	Species/System	Reference
In Vitro Efficacy			
IC50 (FLAT Binding)	1.8 μ M	Purified FLAT protein	
IC50 (Anandamide Accumulation)	3 μ M	FLAT-expressing HEK293 cells	
In Vivo Efficacy			
Analgesic Dose Range (formalin test)	0.01 - 1 mg/kg (i.p.)	Mice	
Anti-emetic Dose	3.0 mg/kg (i.p.)	Rats	

Mechanism of Action

ARN272 acts as a competitive antagonist at the anandamide binding site on FLAT. By occupying this site, it prevents the binding and subsequent internalization of anandamide into the cell. This leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling through cannabinoid receptors, primarily CB1. The analgesic and anti-emetic effects of **ARN272** are a direct consequence of this enhanced CB1 receptor activation.







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References

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- 2. mdpi.com [mdpi.com]
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